Although a specific synthesis protocol for 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one was not identified in the provided literature, a general synthesis strategy for similar 1,3-thiazolidin-4-ones can be proposed based on analogous reactions. [] This approach typically involves a multi-step synthesis, starting with the formation of the thiazolidinone ring.
The molecular structure of 2-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can be predicted based on known structures of analogous 1,3-thiazolidin-4-one derivatives. [, , , , , , , , , , , , , , , , , ] The molecule features a central thiazolidinone ring, which is connected to a 1,3-benzodioxole moiety and a 3,4-dichlorophenyl ring. The spatial arrangement of these groups can significantly impact the molecule's interactions with biological targets and influence its pharmacological properties. Advanced spectroscopic techniques such as X-ray crystallography or NMR spectroscopy could be employed to determine the exact conformation and stereochemistry of the molecule.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0